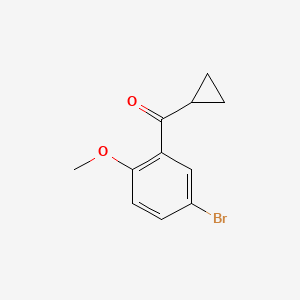

(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone

Descripción

(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone is a brominated aromatic ketone featuring a cyclopropane ring directly attached to a methoxy-substituted phenyl group.

Propiedades

IUPAC Name |

(5-bromo-2-methoxyphenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJAMBKKXNAOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This is followed by the formation of the cyclopropyl group through a cyclopropanation reaction. The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted phenyl derivatives.

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Reduction Products: Alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, (5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel compounds. The compound can undergo various reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the synthesis of derivatives.

- Oxidation and Reduction Reactions : The methoxy group can be oxidized or reduced to yield different products, expanding the compound's utility in synthetic pathways.

Biology

In biological research, this compound is utilized to study the effects of brominated phenyl derivatives on biological systems. It serves as a model compound for investigating interactions with specific enzymes or receptors. Notable applications include:

- Biochemical Probes : The compound can be used to study enzyme interactions and signaling pathways, providing insights into cellular processes.

- Antimicrobial Activity : Studies have shown that derivatives similar to this compound exhibit antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .

Medicine

The medicinal applications of this compound are promising due to its structural features that may contribute to the development of new pharmaceuticals. Potential therapeutic properties include:

- Anti-inflammatory Effects : Research indicates that compounds with similar structures could possess anti-inflammatory activities.

- Anticancer Properties : The compound is being explored for its potential in cancer treatment due to its ability to interact with molecular targets involved in tumor growth .

Industry

In industrial applications, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for developing agrochemicals and materials with specific electronic or optical characteristics.

Case Studies

- Synthesis of Novel Compounds : A study demonstrated the successful synthesis of various derivatives using this compound as a starting material. These derivatives exhibited enhanced biological activities compared to their parent compounds .

- Biological Activity Assessment : Research conducted on the antimicrobial properties of related compounds showed significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported between 625–1250 µg/mL for certain derivatives .

- Pharmaceutical Development : In a patent application, researchers disclosed methods for utilizing cyclopropylmethanamines as selective 5-HT(2C) receptor agonists, highlighting the potential therapeutic applications of compounds structurally related to this compound .

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the cycloalkyl group. Key comparisons include:

Table 1: Structural and Functional Comparison

| Compound Name | Substituent Modifications | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| (5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone | Base structure | 255.12 | Discontinued; potential intermediate |

| (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | Methoxy → Fluoro | 243.08 | High purity (98%); commercial availability |

| (5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone | Methoxy → Hydroxy; Cyclopropyl → Cyclohexyl | 353.27 | Crystal structure resolved (X-ray); hydrogen-bonding capacity |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Phenyl → Chlorophenyl; Cyclopropyl retained | 291.78 | Anticancer and antituberculosis activity |

| (5-Bromo-2-methoxyphenyl)(4-ethyl-cyclohexyl)methanone | Cyclopropyl → Ethyl-cyclohexyl | 355.28 | SGLT2 inhibitor intermediate; chair conformation of cyclohexane |

Crystallographic and Conformational Insights

- Target Compound: Limited crystallographic data are available, but analogs like (5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone exhibit well-defined bond angles (e.g., C15—C14—C11 = 115.33°) and torsional parameters.

- Ethyl-Cyclohexyl Analog : The 4-ethyl-cyclohexyl derivative adopts a chair conformation with a 61.3° dihedral angle between the phenyl and cyclohexane rings, minimizing steric clash.

Actividad Biológica

(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group on the phenyl ring, which are critical for its biological activity. The cyclopropyl group adds to the structural diversity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, impacting pathways such as apoptosis and cell proliferation.

- Receptor Interaction : Its structure allows for binding to various receptors, potentially modulating signaling pathways.

- Antimicrobial Activity : The presence of the bromine atom enhances its reactivity, contributing to its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 8.7 |

| RKO | 10.5 |

| HCT-116 | 9.3 |

| U87 (Glioma) | 7.0 |

These values suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has shown notable antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring significantly influence the biological activity of the compound. Key findings include:

- Bromine Substitution : The presence of bromine at the para position enhances antimicrobial activity.

- Methoxy Group : The methoxy group at position 2 increases lipophilicity, improving membrane permeability and enhancing cytotoxicity against cancer cells.

- Cyclopropyl Group : This moiety contributes to unique steric and electronic properties, affecting binding affinity to target proteins.

Case Studies

- In Vitro Studies : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines through apoptosis induction via ROS-mediated pathways .

- Animal Models : In vivo studies showed that administration of the compound reduced tumor growth in xenograft models, suggesting its potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.